molecular formula C13H11N3O B3266644 3-(2-(2-Methyl-1H-imidazol-1-YL)acetyl)benzonitrile CAS No. 431040-28-7

3-(2-(2-Methyl-1H-imidazol-1-YL)acetyl)benzonitrile

Cat. No. B3266644
M. Wt: 225.25 g/mol
InChI Key: JDWWEBGWIHBPOD-UHFFFAOYSA-N
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Patent
US07109202B2

Procedure details

3-(2-Methylimidazol-1-yl-acetyl)-benzonitrile (13.8 g, 0.06 mol) is mixed with pyrazinyl-2-thiourea (9.4 g, 0.06 mol), iodine (15.6 g, 0.06 mol) and pyridine (60 ml). The mixture is stirred, initially at room temperature and then at 60° C. overnight (17.5 hours). The mixture obtained is allowed to cool to room temperature and water (50 ml) added. The solid obtained is filtered off, stirred in water (50 ml) for 30 minutes, and filtered off again. The resulting solid is dried at 40° C. in vacuo over P2O5 to give the title compound.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([CH2:7][C:8]([C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[C:13]#[N:14])=O)[CH:4]=[CH:5][N:6]=1.[N:18]1[CH:23]=[CH:22][N:21]=[CH:20][C:19]=1[NH:24][C:25]([NH2:27])=[S:26].II.N1C=CC=CC=1>O>[CH3:1][C:2]1[N:3]([C:7]2[S:26][C:25]([NH:24][C:19]3[CH:20]=[N:21][CH:22]=[CH:23][N:18]=3)=[N:27][C:8]=2[C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[C:13]#[N:14])[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
CC=1N(C=CN1)CC(=O)C=1C=C(C#N)C=CC1
Name
Quantity
9.4 g
Type
reactant
Smiles
N1=C(C=NC=C1)NC(=S)N
Name
Quantity
15.6 g
Type
reactant
Smiles
II
Name
Quantity
60 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred, initially at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
overnight (17.5 hours)
Duration
17.5 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
STIRRING
Type
STIRRING
Details
stirred in water (50 ml) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered off again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solid is dried at 40° C. in vacuo over P2O5

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CN1)C1=C(N=C(S1)NC1=NC=CN=C1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.